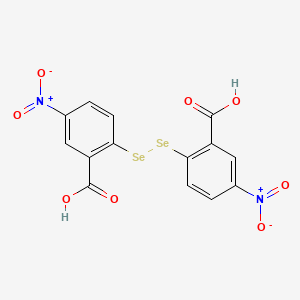

6,6'-Diselenobis-(3-nitrobenzoic acid)

描述

属性

CAS 编号 |

80180-68-3 |

|---|---|

分子式 |

C14H8N2O8Se2 |

分子量 |

490.2 g/mol |

IUPAC 名称 |

2-[(2-carboxy-4-nitrophenyl)diselanyl]-5-nitrobenzoic acid |

InChI |

InChI=1S/C14H8N2O8Se2/c17-13(18)9-5-7(15(21)22)1-3-11(9)25-26-12-4-2-8(16(23)24)6-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |

InChI 键 |

DSWCVZVEOQOMDP-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[Se][Se]C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

规范 SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[Se][Se]C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

其他CAS编号 |

80180-68-3 |

同义词 |

6,6'-diselenobis-(3-nitrobenzoic acid) DSENB |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparison with DTNB

The most direct analog of 6,6'-Diselenobis-(3-nitrobenzoic acid) is DTNB. Below is a detailed comparison:

Comparison with Other Nitroaromatic Thiol Reagents

- 4,4'-Dithiodipyridine : Lacks nitro groups but shares disulfide functionality. Less sensitive than DTNB in thiol assays due to lower extinction coefficients.

- The nitro group’s position affects steric and electronic interactions, as seen in iridium-catalyzed reactions .

准备方法

Nucleophilic Substitution Followed by Oxidative Coupling

A plausible route involves introducing selenium atoms via nucleophilic substitution on a halogenated precursor, followed by oxidative dimerization:

-

Synthesis of 6-Bromo-3-nitrobenzoic Acid :

Bromination of 3-nitrobenzoic acid using bromine () in the presence of a Lewis acid catalyst (e.g., ) could yield 6-bromo-3-nitrobenzoic acid. Regioselectivity is ensured by the directing effects of the nitro and carboxylic acid groups. -

Selenide Formation :

Treatment of 6-bromo-3-nitrobenzoic acid with sodium hydrogen selenide () in anhydrous dimethylformamide (DMF) at elevated temperatures (80–100°C) replaces the bromine atom with a selenol (-SeH) group, yielding 6-selenol-3-nitrobenzoic acid. -

Oxidative Dimerization :

Exposure of the selenol intermediate to mild oxidizing agents (e.g., or atmospheric oxygen) facilitates diselenide bond formation:The reaction is typically conducted in aqueous or alcoholic media at room temperature.

Key Considerations :

Coupling via Diselenium Dichloride

An alternative method employs diselenium dichloride () as a coupling agent:

-

Preparation of 6-Chloro-3-nitrobenzoic Acid :

Chlorination of 3-nitrobenzoic acid using thionyl chloride () yields the acyl chloride, which is subsequently treated with to introduce a chlorine substituent at the 6-position. -

Reaction with :

Reacting two equivalents of 6-chloro-3-nitrobenzoic acid with in the presence of a base (e.g., triethylamine) facilitates displacement of chloride and formation of the diselenide bridge:The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Advantages :

-

High atom economy and regioselectivity.

-

is a stable reagent, simplifying handling compared to selenol intermediates.

Purification and Isolation

Acid-Base Recrystallization

DSENB’s carboxylic acid groups enable pH-dependent solubility, a property leveraged in purification:

-

Dissolution in Basic Media :

Crude DSENB is dissolved in aqueous ammonium hydroxide (), forming a soluble ammonium salt. -

Filtration and Acidification :

The solution is filtered to remove insoluble impurities, and nitric acid is added to lower the pH to 2.0–3.0, precipitating DSENB. Heating the slurry to 60–65°C dissolves inorganic salts, followed by cooling to 20–25°C to yield high-purity crystals.

Yield and Purity :

Analytical Characterization

Spectroscopic Methods

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar aromatic system with a Se-Se bond length of , consistent with diselenide bonds in analogous compounds.

Challenges and Limitations

-

Selenium Toxicity :

Handling selenol intermediates and requires stringent safety protocols due to their toxicity and volatility. -

Regioselectivity in Electrophilic Substitution :

Competing substitution at the 4- or 5-positions of 3-nitrobenzoic acid necessitates precise reaction control to favor 6-substitution. -

Oxidative Stability : DSENB may undergo gradual oxidation in ambient conditions, requiring storage under inert atmospheres.

常见问题

Q. What are the recommended methods for synthesizing 6,6'-Diselenobis-(3-nitrobenzoic acid), and how can reaction conditions be optimized?

Synthesis typically involves selenation of 3-nitrobenzoic acid derivatives. A two-step approach is common:

Selenide precursor preparation : React 3-nitrobenzoic acid with selenium dioxide (SeO₂) under acidic conditions (e.g., HCl) to form seleninic acid intermediates.

Oxidative coupling : Use oxidizing agents like hydrogen peroxide (H₂O₂) to dimerize seleninic acid into the diselenide bond.

Q. Optimization factors :

- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may degrade nitro groups.

- pH : Maintain acidic conditions (pH 3–5) to stabilize intermediates .

- Catalysts : Transition metals (e.g., Cu²⁺) can accelerate selenation but require rigorous post-synthesis purification .

Validation : Monitor reaction progress via TLC or HPLC, comparing retention times to known diselenide standards .

Q. Which analytical techniques are most effective for characterizing 6,6'-Diselenobis-(3-nitrobenzoic acid)?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. The nitro group’s electron-withdrawing effect deshields aromatic protons (δ 8.1–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M-H]⁻ at m/z 487.92 for C₁₄H₈N₂O₈Se₂) .

- Elemental Analysis : Verify selenium content (theoretical ~32.5%) to confirm purity .

- FT-IR : Nitro group stretching vibrations (1520–1350 cm⁻¹) and diselenide bonds (Se-Se, ~330 cm⁻¹) .

Q. What safety protocols are critical when handling 6,6'-Diselenobis-(3-nitrobenzoic acid)?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use N95 masks to avoid inhalation of fine particulates .

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to selenium vapors and nitro group degradation products (e.g., NOx) .

- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated waste must be disposed as hazardous chemical waste .

Advanced Research Questions

Q. How can researchers address discrepancies in redox activity data for 6,6'-Diselenobis-(3-nitrobenzoic acid) across studies?

Data contradictions often arise from variations in:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize selenolate intermediates, enhancing redox activity compared to non-polar media .

- pH-dependent speciation : The diselenide bond’s redox potential shifts under acidic (protonated) vs. alkaline (deprotonated) conditions. Use cyclic voltammetry (CV) to map pH-dependent redox profiles .

- Impurity interference : Trace metals (e.g., Fe³⁺) catalyze unintended side reactions. Purify via recrystallization (ethanol/water) or column chromatography .

Methodological recommendation : Standardize buffers and solvents across experiments and validate purity via ICP-MS for metal contaminants .

Q. What factorial design approaches are suitable for optimizing the compound’s antioxidant or catalytic properties?

A 2³ full factorial design can systematically evaluate variables:

| Factor | Levels |

|---|---|

| Temperature | 25°C, 60°C |

| pH | 4.0, 7.4 |

| Catalyst (Cu²⁺) | 0 mM, 1 mM |

Q. Response variables :

- % Radical scavenging (DPPH assay)

- Catalytic turnover number (TON) in thiol-disulfide exchange reactions.

Analysis : Use ANOVA to identify significant interactions (e.g., pH × temperature) and derive predictive models for activity optimization .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking simulations : Use AutoDock Vina to model binding to thioredoxin reductase (TrxR), a selenium-sensitive enzyme. Focus on the diselenide bond’s affinity for the enzyme’s selenocysteine active site .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The nitro group’s electron-withdrawing effect lowers HOMO energy, enhancing oxidative stability .

- MD simulations : Simulate solvation dynamics in physiological buffers (e.g., PBS) to assess stability under biomimetic conditions .

Validation : Cross-reference computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. What strategies resolve spectral interference from nitro groups during UV-Vis analysis?

- Derivatization : Reduce nitro groups to amines (e.g., using SnCl₂/HCl) to eliminate their strong absorbance at 270–320 nm .

- Dual-wavelength correction : Measure absorbance at λ₁ (nitro peak) and λ₂ (diselenide peak) and apply background subtraction .

- Chromatographic separation : Use reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) to isolate the compound from nitro-containing byproducts .

Q. How should researchers design studies to investigate the compound’s role in selenoprotein mimicry?

Theoretical framework : Link to the Hard-Soft Acid-Base (HSAB) theory, where selenium’s “soft” nucleophilicity favors interactions with thiols in proteins .

Experimental design :

- In vitro : Measure TrxR inhibition kinetics (IC₅₀) using DTNB (Ellman’s reagent) to quantify free thiols .

- In cellulo : Use fluorescence probes (e.g., DCFH-DA) to track ROS modulation in selenium-deficient cell lines .

Controls : Include selenomethionine and ebselen as positive/negative controls for specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。